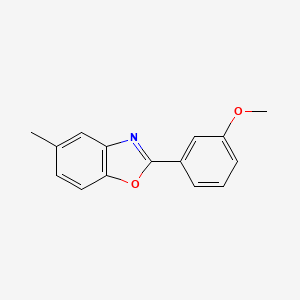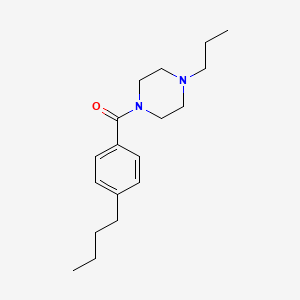![molecular formula C14H12N4O5 B5745939 N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide, commonly known as MNPN, is a chemical compound that has been extensively investigated for its potential use in scientific research. MNPN is a derivative of pyridinecarboximidamide, which has been shown to have various biological activities, including anti-tumor and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of MNPN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. MNPN has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MNPN has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
MNPN has been shown to have various biochemical and physiological effects. MNPN has been shown to induce apoptosis, or programmed cell death, in cancer cells. MNPN has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. MNPN has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MNPN has several advantages for lab experiments. MNPN is relatively easy to synthesize and purify, making it readily available for research. MNPN has been shown to have potent anti-tumor activity against various cancer cell lines, making it a promising candidate for further research. However, MNPN has some limitations for lab experiments. MNPN has not been extensively tested for its toxicity and safety, which could limit its potential use in clinical applications.
Future Directions
There are several future directions for MNPN research. One direction is to investigate the potential use of MNPN in combination with other anti-cancer agents to enhance its anti-tumor activity. Another direction is to investigate the potential use of MNPN in animal models of cancer to further evaluate its safety and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of MNPN and its potential use in other disease models, such as inflammation and autoimmune diseases.
Synthesis Methods
The synthesis of MNPN involves the reaction of 4-pyridinecarboximidamide with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure MNPN.
Scientific Research Applications
MNPN has been investigated for its potential use in scientific research, particularly in the field of cancer research. MNPN has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. MNPN has also been shown to inhibit the growth of cancer cells in vivo in animal models.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-methoxy-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-22-12-3-2-10(8-11(12)18(20)21)14(19)23-17-13(15)9-4-6-16-7-5-9/h2-8H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXQCIVDYDUORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)
![1-[3-(trifluoromethyl)benzyl]azocane](/img/structure/B5745858.png)

![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)

![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)
![N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)


![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)
![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5745940.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
